Mppf F-18
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
187671-70-1 |
|---|---|
Molecular Formula |
C25H2718FN4O2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3/i26-1 |
InChI Key |
YJZYDPRMWYWYCG-KPVNRNJOSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[18F] |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(18F)MPPF 4-(2'-methoxyphenyl)-1-(2'-(N-2'-pyridinyl)-p-(18F)fluorobenzamido )ethylpiperazine |
Origin of Product |
United States |
Radiochemistry and Synthetic Methodologies for 18f Mppf
Production of Fluorine-18 (B77423) Radionuclide for Radiotracer Synthesis
Fluorine-18 (¹⁸F) is the most widely used radionuclide for Positron Emission Tomography (PET) due to its favorable decay characteristics, including a 109.77-minute half-life and low positron energy (635 keV). nih.govwikipedia.org This half-life is long enough to permit complex multi-step chemical syntheses and transport to facilities without an on-site cyclotron. nih.govacs.org The production of ¹⁸F is primarily accomplished using a cyclotron, a type of particle accelerator. openmedscience.comacs.org
Cyclotron-Based Production Mechanisms
Cyclotrons produce ¹⁸F by accelerating charged particles, typically protons or deuterons, to high energies and directing them to bombard a specific target material. openmedscience.comrjwave.org The energetic particles induce a nuclear reaction within the target atoms, transforming them into the desired radionuclide. openmedscience.com For ¹⁸F production, the target system is critical and must be able to withstand the significant heat and radiation generated during irradiation. openmedscience.com Post-bombardment, the newly formed ¹⁸F must be separated from the bulk target material and purified, often using techniques like ion exchange chromatography. openmedscience.com
Overview of Nuclear Reactions for ¹⁸F Generation
The choice of nuclear reaction depends on whether the subsequent radiosynthesis requires a nucleophilic or electrophilic form of fluorine. nih.govacs.org
Nucleophilic [¹⁸F]Fluoride Production : The most common and efficient method for producing ¹⁸F is the ¹⁸O(p,n)¹⁸F nuclear reaction. openmedscience.comacs.org In this process, a target of water enriched with the stable isotope Oxygen-18 ([¹⁸O]H₂O) is bombarded with high-energy protons (around 16-20 MeV). openmedscience.com The proton strikes an ¹⁸O nucleus, ejecting a neutron and yielding ¹⁸F in the form of an aqueous fluoride (B91410) ion ([¹⁸F]F⁻). wikipedia.orgopenmedscience.com This method produces no-carrier-added (N.C.A.) [¹⁸F]fluoride with high specific activity, which is crucial for receptor-binding studies. nih.govacs.org The resulting aqueous [¹⁸F]F⁻ is a poor nucleophile due to strong solvation by water molecules and must be "activated" before use in synthesis. nih.govacs.org This is typically achieved by azeotropic drying in the presence of a phase-transfer catalyst, such as Kryptofix 222, and a base like potassium carbonate. nih.govacs.orgrjwave.org
Electrophilic [¹⁸F]F₂ Production : For electrophilic fluorination reactions, gaseous [¹⁸F]F₂ is required. This is commonly generated via the ²⁰Ne(d,α)¹⁸F nuclear reaction, where a target of Neon-20 gas is bombarded with deuterons. nih.gov This method, first reported in 1937, requires the addition of carrier ¹⁹F₂ gas to recover the radioisotope from the target, resulting in a product with significantly lower specific activity compared to nucleophilic methods. wikipedia.orgacs.org
The following table summarizes the primary production reactions for Fluorine-18.
| Nuclear Reaction | Target Material | Projectile | Produced Form of ¹⁸F | Specific Activity | Common Use |
| ¹⁸O(p,n)¹⁸F | [¹⁸O]H₂O (Enriched Water) | Proton (p) | Nucleophilic [¹⁸F]Fluoride (F⁻) | High | Synthesis of most PET radiotracers, including [¹⁸F]MPPF. nih.govopenmedscience.com |
| ²⁰Ne(d,α)¹⁸F | ²⁰Ne (Neon Gas) | Deuteron (d) | Electrophilic [¹⁸F]Fluorine Gas (F₂) | Low | Electrophilic syntheses. nih.gov |
Precursor Design and Chemical Considerations for [¹⁸F]MPPF Radiosynthesis
The radiosynthesis of [¹⁸F]MPPF is achieved by introducing the ¹⁸F atom into a larger, pre-functionalized molecule known as a precursor. The design of this precursor is critical and depends entirely on the chosen synthetic pathway.
For the most common synthesis route, nucleophilic aromatic substitution (SₙAr) , the precursor must contain an aromatic ring that is "activated" towards nucleophilic attack. This activation is achieved by placing a strong electron-withdrawing group, such as a nitro group (-NO₂), in the ortho or para position relative to a suitable leaving group on the aromatic ring. nih.govnih.gov For [¹⁸F]MPPF, the standard precursor is 4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-nitrobenzamido]ethylpiperazine , often abbreviated as MPP-NO₂ . ncl.ac.uksnmjournals.org In this molecule, the nitro group at the para-position activates the benzene (B151609) ring, facilitating the displacement of the nitro group itself by the incoming [¹⁸F]fluoride ion. nih.gov
More recent advancements have introduced copper-mediated radiofluorination techniques. These methods can utilize different types of precursors, such as arylstannanes (organotin compounds). acs.orgiaea.org An example is the corresponding arylstannane derivative of MPPF. acs.org These precursors are advantageous because they are effective for labeling electron-rich aromatic rings, which are typically challenging substrates for traditional SₙAr reactions. acs.orgsnmjournals.org Arylstannanes are stable and can be prepared from readily available starting materials. acs.org
Radiosynthesis Pathways of [¹⁸F]MPPF
The incorporation of the ¹⁸F radionuclide into the MPPF molecule is accomplished through specific chemical reactions, with nucleophilic substitution being the dominant strategy.
Nucleophilic Aromatic Substitution Strategies for Aromatic Fluorination
The classical and most frequently reported method for producing [¹⁸F]MPPF is a one-step nucleophilic aromatic substitution on the nitro precursor (MPP-NO₂). nih.govncl.ac.uksnmjournals.org The process involves the reaction of the precursor with activated, no-carrier-added [¹⁸F]fluoride. nih.gov
The key steps are:
Activation of [¹⁸F]Fluoride : The cyclotron-produced [¹⁸F]F⁻ in [¹⁸O]H₂O is passed through an anion exchange column. openmedscience.com The trapped [¹⁸F]F⁻ is then eluted and dried azeotropically with acetonitrile (B52724) in the presence of a phase-transfer catalyst system, typically Kryptofix 222 and potassium carbonate (K₂CO₃/K₂₂₂). acs.orgnih.gov
Fluorination Reaction : The dried, activated K[¹⁸F]F/K₂₂₂ complex is reacted with the MPP-NO₂ precursor in a high-boiling point aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO). helsinki.fi The reaction mixture is heated to high temperatures (e.g., 170-180 °C) to facilitate the displacement of the nitro group by the [¹⁸F]fluoride. helsinki.fi Microwave heating is often employed to accelerate the reaction, reducing the synthesis time significantly. nih.gov
Purification : The final product, [¹⁸F]MPPF, is purified from the reaction mixture, which contains unreacted precursor and other by-products, using high-performance liquid chromatography (HPLC). nih.govhelsinki.fi
This method has been successfully automated using commercial synthesis modules, making it a routine procedure for clinical dose production. ncl.ac.uksnmjournals.org
The following table summarizes representative research findings for the SₙAr synthesis of [¹⁸F]MPPF.
| Heating Method | Radiochemical Yield (RCY) | Synthesis Time | Specific Activity | Reference |
| Not specified | 20%–25% (end of synthesis) | Not specified | 37–111 GBq/μmol | snmjournals.orgnih.gov |
| Microwave (3 min) | 25% (end of synthesis) | ~70 minutes | 1-5 Ci/μmol (37-185 GBq/μmol) | nih.gov |
| Microwave | 33.5% | 60 minutes | Not specified | ncl.ac.uk |
| Oil Bath | 27.9 ± 9.5% (incorporation yield) | > 5 minutes (reaction time) | Not specified | helsinki.fi |
Copper-Mediated Radiofluorination Techniques
To overcome the limitations of the SₙAr reaction, particularly with less-activated or electron-rich aromatic systems, copper-mediated radiofluorination has emerged as a powerful alternative. acs.orgnih.gov This method allows for the fluorination of arylstannane precursors under milder conditions. acs.orgiaea.org
In a key study, an automated synthesis of [¹⁸F]MPPF was developed using a tributyltin precursor. acs.orgnih.gov The reaction of the arylstannane with [¹⁸F]KF was facilitated by a copper(II) triflate (Cu(OTf)₂) catalyst system. acs.org This approach has proven highly effective and has been scaled for automated production on commercial synthesis modules. acs.orgacs.org A significant advantage of this technique is its ability to produce the radiotracer with exceptionally high specific activity. acs.orgacs.org Research has demonstrated that this copper-mediated strategy using an arylstannane precursor was superior to the traditional automated SₙAr approach for [¹⁸F]MPPF synthesis. iaea.org
The table below details the findings for the copper-mediated synthesis of [¹⁸F]MPPF.
| Precursor Type | Catalyst System | Radiochemical Yield (RCY) | Specific Activity | Reference |
| Arylstannane | Copper(II) Triflate (Cu(OTf)₂) | Not specified, but delivered a 200 ± 20 mCi dose | 2400 ± 900 Ci/mmol (88,800 ± 33,300 GBq/μmol) | acs.orgnih.govacs.org |
Emerging Electrophilic Fluorination Approaches
The synthesis of [18F]MPPF has traditionally been dominated by nucleophilic aromatic substitution (SNAr) reactions, typically involving the displacement of a nitro-group on a precursor molecule with [18F]fluoride. While electrophilic fluorination methods are used for various other radiopharmaceuticals, their application to [18F]MPPF has been limited. iaea.org Electrophilic radiofluorinations often face challenges such as low molar activity due to the use of carrier-added [18F]F2 gas and a theoretical maximum radiochemical yield of 50%. researchgate.net
However, the field of radiochemistry is continually evolving, with new methods being developed to overcome the limitations of traditional approaches. semanticscholar.org For instance, the development of fluoride-derived electrophilic fluorination reagents, such as those based on palladium(IV) complexes, offers potential pathways to aryl-[18F]fluorides that are challenging to synthesize via conventional methods. nih.gov These newer reagents can be derived from aqueous [18F]fluoride, which is more readily available from cyclotrons. nih.gov
Despite these general advancements in electrophilic fluorination, their specific application for the routine production of [18F]MPPF has not been widely adopted. Research into late-stage fluorination has seen significant progress, but in many cases, direct [18F]fluorination remains challenging, necessitating alternative labeling strategies. iaea.org
One notable emerging strategy for synthesizing [18F]MPPF, while not strictly electrophilic, involves a copper-mediated nucleophilic radiofluorination of an arylstannane precursor. acs.orgacs.org This method has been shown to be superior to the conventional automated SNAr strategy using the nitro-precursor in certain aspects. iaea.org This copper-mediated approach provides an efficient, fast, and practical route for the late-stage introduction of [18F]fluorine into the MPPF molecule and is compatible with both electron-rich and electron-deficient substrates. acs.orgacs.org This technique has been successfully automated and scaled for producing clinically validated doses of [18F]MPPF with high specific activity. acs.orgacs.org
Automation and Efficiency Enhancements in [18F]MPPF Radiosynthesis
The automation of radiosynthesis is crucial for ensuring reproducible, safe, and cGMP-compliant production of PET radiopharmaceuticals. Several commercially available synthesis modules, originally designed for [18F]FDG, have been adapted for the production of other 18F-labeled radiotracers, including [18F]MPPF.
Modules such as the GE Tracerlab FXFN and the AllinOne by Trasis have been successfully modified and utilized for the fully automated synthesis of [18F]MPPF. researchgate.netCurrent time information in Bangalore, IN. These adaptations often involve reconfiguring the module to accommodate the specific reaction conditions and purification steps required for [18F]MPPF, which typically include nucleophilic substitution followed by HPLC purification and solid-phase extraction (SPE) for formulation. researchgate.net The use of disposable cassettes and pre-weighed reagents simplifies the process and minimizes the risk of cross-contamination. researchgate.net
The successful automation of [18F]MPPF synthesis on these platforms demonstrates their versatility and the feasibility of producing a wide variety of 18F-labeled radiopharmaceuticals beyond [18F]FDG under cGMP guidelines. researchgate.netCurrent time information in Bangalore, IN.
Table 1: Comparison of Automated Synthesis Modules for [18F]MPPF
| Synthesis Module | Precursor Type | Key Features | Reference |
|---|---|---|---|
| GE Tracerlab FXFN | Nitro-precursor | Modified for non-conventional radiochemistry; fully automated; cGMP compliant. | Current time information in Bangalore, IN. |
| AllinOne (Trasis) | Not specified | Universal GMP-compliant module; handles complex chemistry; uses disposable cassettes. | researchgate.net |
| TRACERLab FXFN | Stannane (B1208499) precursor | Automated copper-mediated synthesis; high specific activity. | acs.orgacs.org |
Microwave-assisted synthesis has emerged as a powerful tool to accelerate radiochemical reactions. iaea.org The primary advantages of using microwave heating over traditional oil-bath heating are significantly reduced reaction times and potentially higher radiochemical yields. iaea.orgnih.gov For short-lived isotopes like fluorine-18, minimizing synthesis time is critical to maximize the final product yield.
Table 2: Comparison of Heating Methods for [18F]MPPF Synthesis
| Heating Method | Reaction Time | Reported Radiochemical Yield (EOS) | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional (Oil Bath) | 5-15 min | ~27.9% (incorporation) | Standard, widely available |
| Microwave | ~3 min | 25% | Rapid heating, shorter synthesis time | semanticscholar.org |
Automated Synthesis Module Adaptations for Radiopharmaceutical Production
Radiochemical Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quality control of radiopharmaceuticals, ensuring their purity and identity. acs.org For [18F]MPPF, reversed-phase HPLC is typically used to separate the final product from unreacted precursors, byproducts, and other impurities. nih.gov
The method's specificity is crucial, meaning it must be able to clearly separate the [18F]MPPF peak from potential impurities like the nitro-precursor. nih.govacs.org Validation of the HPLC method involves assessing parameters such as linearity, accuracy, repeatability, and the limit of quantification (LOQ) to ensure it is suitable for routine quality control under cGMP guidelines. The radiochemical purity is determined by integrating the peak areas in the radio-chromatogram and calculating the percentage of radioactivity corresponding to the [18F]MPPF peak. acs.org A radiochemical purity of >95% or >99% is often required for clinical use. nih.gov
Table 3: Example HPLC Conditions for [18F]MPPF Analysis
| Column | Mobile Phase | Flow Rate | Retention Time ([18F]MPPF) | Retention Time (Nitro-precursor) | Reference |
|---|---|---|---|---|---|
| Nova-Pak C18 | Acetonitrile/Tetrahydrofuran/0.01N NaOAc (28:6:65), pH 5 | Not Specified | 5 min | 7 min | nih.gov |
| Symmetry C18 | THF/MeOH/0.05M NaOAc (17:28:55), pH 5 | 0.5 mL/min | Not specified | Not specified | |
The radiochemical yield (RCY) and specific activity (SA) are critical parameters that define the success and quality of a radiosynthesis.
Radiochemical yield is the amount of radioactivity in the final purified product, corrected for decay, relative to the starting amount of radioactivity. For [18F]MPPF, decay-corrected radiochemical yields are typically reported in the range of 25-30% from the nitro-precursor. semanticscholar.orgacs.org However, yields can vary significantly depending on the synthesis method, automation platform, and purification efficiency. It is important to distinguish between incorporation yield, which is the percentage of [18F]fluoride incorporated into the crude product, and the final isolated yield after purification and formulation, which is always lower.
Specific activity is the amount of radioactivity per unit mass of the compound, usually expressed in GBq/µmol or Ci/µmol. High specific activity is crucial for receptor imaging studies to avoid pharmacological effects from the injected mass of the tracer. For [18F]MPPF, specific activities are generally high, often in the range of 1-5 Ci/µmol (37-185 GBq/µmol) at the end of synthesis (EOS). semanticscholar.org The copper-mediated synthesis from a stannane precursor has been reported to achieve exceptionally high specific activities, around 2400 Ci/mmol (89 TBq/mmol). acs.orgacs.org
Table 4: Reported Radiochemical Yield and Specific Activity for [18F]MPPF
| Synthesis Method | Radiochemical Yield (decay-corrected) | Specific Activity (at EOS) | Reference |
|---|---|---|---|
| Nucleophilic substitution (nitro-precursor) with microwave | 25% | 1-5 Ci/µmol | semanticscholar.org |
| Nucleophilic substitution (nitro-precursor) with oil bath | 2.5 ± 0.6% (final formulated) | Not specified | |
| Copper-mediated (stannane precursor), automated | Not specified | 2400 ± 900 Ci/mmol | acs.orgacs.org |
| Automated synthesis | 25% | 79-332 x 10³ MBq/mmol | acs.org |
High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity Assessment
Strategies for Enhancing Radiotracer Metabolic Stability
The utility of [¹⁸F]MPPF as a positron emission tomography (PET) radiotracer for imaging serotonin (B10506) 5-HT₁ₐ receptors is well-established. mdpi.com However, its application can be limited by metabolic instability, particularly in vivo defluorination, where the carbon-fluorine bond is broken, releasing [¹⁸F]fluoride. nih.govcore.ac.uk This free [¹⁸F]fluoride can accumulate in bone, complicating the interpretation of PET images by increasing background signal, especially in regions near the skull. core.ac.ukplos.org Consequently, significant research has focused on developing strategies to improve the metabolic stability of WAY-100635-based radiotracers. These strategies primarily involve modifying the chemical structure to protect the radiolabel from enzymatic degradation.
Investigation of Fluorine-18 Labeling Position Effects
The position of the fluorine-18 atom within a radiotracer molecule is a critical determinant of its metabolic stability. nih.govhelsinki.fi In the parent molecule, p-[¹⁸F]MPPF, the ¹⁸F atom is attached to an aromatic ring (a benzamide (B126) moiety). nih.gov While aromatic C-F bonds are generally strong, they can be susceptible to metabolic attack through enzymatic processes, such as those mediated by cytochrome P450 (CYP) enzymes, which can hydroxylate the ring and lead to defluorination. nih.govbiorxiv.org
Research into analogues of WAY-100635 has explored moving the ¹⁸F label from the aromatic ring to alicyclic or aliphatic positions to enhance stability. One notable example is [¹⁸F]FCWAY, where the fluorobenzamide group of [¹⁸F]MPPF is replaced by a fluorocyclohexanecarboxamide moiety. snmjournals.org However, [¹⁸F]FCWAY itself demonstrated considerable in vivo defluorination. nih.govcore.ac.uk This instability is attributed to the position of the fluorine on a secondary carbon of the cyclohexane (B81311) ring, which remains susceptible to metabolic processes. nih.gov
Further investigation led to the development of [¹⁸F]Mefway, an analogue where the ¹⁸F is incorporated as part of a fluoromethyl group attached to the cyclohexyl ring. core.ac.uksnmjournals.org Placing the fluorine atom on a primary carbon, as in the -CH₂¹⁸F group, was hypothesized to strengthen its resistance to metabolic cleavage. plos.orgsnmjournals.org This structural change significantly reduced in vivo instability compared to its predecessors. plos.org Preclinical studies in rhesus monkeys and subsequent human evaluations showed no significant evidence of defluorination for [¹⁸F]Mefway, a marked improvement over [¹⁸F]FCWAY. plos.orgsnmjournals.org The β-heteroatom effect, where an aliphatic fluorine in the β-position to a heteroatom (like oxygen or nitrogen) is metabolized more slowly, is another principle that supports the enhanced stability of tracers with fluoroethyl or fluoropropyl groups. nih.gov
Structural Modifications to Mitigate In Vivo Defluorination
Beyond altering the label's position, other structural modifications have been investigated to reduce the metabolic vulnerability of WAY-100635 analogues.
Alicyclic and Aliphatic Scaffolds: The move from the aromatic ring in [¹⁸F]MPPF to the cyclohexyl ring in [¹⁸F]FCWAY and [¹⁸F]Mefway represents a fundamental structural modification aimed at improving metabolic properties. vumc.nl While [¹⁸F]MPPF's brain uptake is limited due to it being a substrate for P-glycoprotein (P-gp), the cyclohexyl derivatives were designed to circumvent this issue. core.ac.ukvumc.nl The key modification in [¹⁸F]Mefway compared to [¹⁸F]FCWAY was extending the carbon bond on the cyclohexyl ring by introducing a fluoromethyl group (trans-4-[¹⁸F]fluoromethyl). core.ac.ukplos.org This change proved effective in enhancing metabolic stability and resisting defluorination without requiring the co-administration of an enzyme inhibitor like disulfiram, which was sometimes used with [¹⁸F]FCWAY to obtain clear images. core.ac.ukplos.org
Deuteration: A general strategy in medicinal chemistry to enhance metabolic stability is the substitution of hydrogen atoms with deuterium (B1214612) (D) at sites prone to metabolism. biorxiv.orgbiorxiv.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow the rate of enzymatic cleavage. biorxiv.org This approach has been successfully applied to various PET radiotracers to reduce defluorination or other metabolic degradation pathways. nih.govbiorxiv.org For example, deuteration was used to create [¹⁸F]FE-(+)-DTBZ-D₄ from [¹⁸F]FE-(+)-DTBZ to improve its metabolic profile and reduce the accumulation of radioactivity in bones. nih.gov While not specifically reported for [¹⁸F]MPPF itself, this strategy remains a viable approach for stabilizing new analogues against defluorination.
The following table summarizes the findings on skull uptake for different ¹⁸F-labeled WAY-100635 analogues, which serves as an indirect measure of in vivo defluorination. Lower skull uptake suggests greater metabolic stability.
| Radiotracer | Key Structural Feature | Skull Uptake (SUV) at 120 min | Need for Inhibitor | Reference |
| [¹⁸F]FCWAY | ¹⁸F on cyclohexyl ring | 1.36 ± 0.40 | Yes (Disulfiram) | core.ac.uk |
| [¹⁸F]Mefway | ¹⁸F on fluoromethyl group attached to cyclohexyl ring | 0.35 ± 0.02 | No | core.ac.uk |
SUV: Standardized Uptake Value. Data from a comparative human study.
Preclinical Pharmacological Characterization of 18f Mppf
In Vitro Receptor Binding Affinity and Selectivity Studies
Receptor Binding Assays and Determination of Equilibrium Dissociation Constant (Ki)
In vitro binding assays are fundamental in characterizing the affinity of a radioligand for its target receptor. For [18F]MPPF, these studies have consistently demonstrated its high affinity for the 5-HT1A receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
Studies using rat hippocampal membrane homogenates have reported a Ki value of 3.3 nM for [18F]MPPF. nih.gov This affinity is notably comparable to that of the endogenous neurotransmitter serotonin (B10506) (5-HT), which has a Ki of approximately 4.17 nM. nih.gov In primate brain tissue, the binding affinity of MPPF has been reported to be 2.8 nM. nih.gov
Specificity Profiling for 5-HT1A Receptors against Other Receptor Subtypes
The utility of a radioligand for PET imaging is highly dependent on its selectivity for the target receptor over other receptor subtypes present in the brain. [18F]MPPF has been shown to be highly selective for the 5-HT1A receptor. jneurosci.orgjneurosci.org
While [18F]MPPF is a potent antagonist for 5-HT1A receptors, its interaction with other receptors, such as dopamine (B1211576) D2 receptors, is significantly lower. uliege.be This high selectivity ensures that the PET signal accurately reflects the density and distribution of 5-HT1A receptors. However, some studies have noted that at higher concentrations, loxapine (B1675254) can displace [18F]MPPF, suggesting some level of interaction, though significantly less than with 5-HT1A receptors. oup.com
Competition Binding Experiments with Known Ligands
Competition binding experiments are crucial for validating the specificity of a new radioligand. In these experiments, the binding of [18F]MPPF is challenged by known selective ligands for the 5-HT1A receptor.
One of the most widely used comparators is WAY-100635. [18F]MPPF is a fluoro analog of WAY-100635. jneurosci.org In competition studies, [18F]MPPF's binding can be displaced by WAY-100635, confirming they bind to the same site. jneurosci.org For instance, the binding of [18F]MPPF in vivo was blocked by the 5-HT1A antagonist WAY-100635 and the 5-HT1A agonist 8-OH-DPAT. nih.gov
Interestingly, the affinity of [18F]MPPF for 5-HT1A receptors (Ki = 3.3 nM) is lower than that of [11C]WAY100635 (Ki = 0.8 nM). nih.gov This difference in affinity may make [18F]MPPF more sensitive to changes in the concentration of endogenous serotonin. nih.gov Ex vivo autoradiography studies in rats have also shown that the agonist [18F]F13640 is almost ten times more sensitive to competition with serotonin than the antagonist [18F]MPPF.
| Ligand | Receptor Target | Ki (nM) |
| [18F]MPPF | 5-HT1A | 3.3 |
| Serotonin (5-HT) | 5-HT1A | 4.17 |
| [11C]WAY100635 | 5-HT1A | 0.8 |
| F13640 | 5-HT1A | 1 |
| [18F]F13714 | 5-HT1A | 0.04 |
| [18F]FEMPT | 5-HT1A | 0.2 |
| [4-trans-18F]FCWAY | 5-HT1A | 0.25 |
| [4-cis-18F]FCWAY | 5-HT1A | 1.2 |
| [18F]Setoperone | 5-HT2A | 0.2 |
| Data sourced from multiple studies. mdpi.comnih.govnih.gov |
In Vivo Radioligand Binding and Distribution in Animal Models
Assessment of Regional Brain Distribution in Rodents and Non-Human Primates
In vivo imaging studies in animal models are essential to confirm that the distribution of the radioligand in the brain corresponds to the known density of the target receptor. For [18F]MPPF, studies in both rodents and non-human primates have consistently shown a regional brain distribution that aligns well with the known high densities of 5-HT1A receptors. snmjournals.org
In rats, the highest uptake of [18F]MPPF is observed in the hippocampus, raphe nuclei, and frontal cortex, while the cerebellum shows low uptake. nih.govnih.gov This pattern of distribution is consistent with the established distribution of 5-HT1A receptors. nih.gov Similarly, in non-human primates, such as marmosets and rhesus monkeys, [18F]MPPF shows high binding in the hippocampus and amygdala. oup.comsemanticscholar.org The distribution pattern of [18F]MPPF differs from that of agonist radiotracers like [18F]F13714, which show higher labeling in regions such as the insular and cingulate cortex, thalamus, and raphe. oup.comsemanticscholar.org
Quantification of Specific and Non-Specific Radioligand Binding
To accurately quantify the density of 5-HT1A receptors, it is necessary to distinguish between specific binding (to the receptor) and non-specific binding (to other tissues). The cerebellum is typically used as a reference region for non-specific binding because it is considered to have a negligible density of 5-HT1A receptors. snmjournals.org
The binding potential (BP), which is proportional to the receptor density (Bmax) and inversely proportional to the dissociation constant (Kd), is a common metric for quantifying specific binding. snmjournals.org In rats, the rank order of receptor density (B'max) values for [18F]MPPF was found to be hippocampus > raphe ≈ frontal cortex > cerebellum. nih.gov Although some studies have reported non-negligible specific binding in the cerebellum, it remains the most common reference region. nih.govoup.comsemanticscholar.org
In human studies, tissue-over-cerebellum ratios for [18F]MPPF reached a maximum between 30 and 45 minutes after injection. snmjournals.org The binding potential values for [18F]MPPF have been found to be 4–6 times lower than those reported for [11C]WAY 100635, indicating a lower in vivo affinity for 5-HT1A receptors. snmjournals.org This lower affinity, however, may make [18F]MPPF a more suitable candidate for detecting changes in endogenous serotonin levels. snmjournals.orgsnmjournals.org
| Brain Region | [18F]MPPF Binding Level |
| Medial Temporal Cortex / Hippocampus | High |
| Amygdala | High |
| Insular Cortex | High |
| Frontal Cortex | Moderate |
| Cingulate Cortex | Moderate |
| Raphe Nuclei | Moderate |
| Basal Ganglia | Low |
| Cerebellum | Very Low (Reference Region) |
| Compiled from various in vivo studies in rodents and primates. snmjournals.orgnih.govoup.comsemanticscholar.orgsnmjournals.org |
Evaluation of Ligand-Receptor Association (k_on) and Dissociation (k_off) Rates
The kinetics of the interaction between [18F]MPPF and the 5-HT1A receptor have been a subject of investigation to understand its binding characteristics. A three-compartment model has been utilized to determine the association rate (k_on) and dissociation rate (k_off) of [18F]MPPF. nih.gov This model allows for the quantification of the exchange between the plasma and a free compartment (K1, k2) and the ligand-receptor exchange (k_on, k_off). nih.govsnmjournals.org
Studies have indicated that [18F]MPPF possesses a moderate affinity for the 5-HT1A receptor, with an apparent equilibrium dissociation constant (Kd) of approximately 2.8 nmol/L in the hippocampal regions. nih.govsnmjournals.org This affinity is notably comparable to that of endogenous serotonin, which has a Ki of about 4.12 nM. The relatively rapid dissociation of [18F]MPPF compared to other radiotracers like [carbonyl-11C]WAY-100635 is a key characteristic. snmjournals.org This property suggests that [18F]MPPF may be more sensitive to changes in endogenous serotonin levels.
Table 1: Ligand-Receptor Kinetic Parameters for [18F]MPPF in the Hippocampus
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Bmax | 2.9 | pmol/mL | nih.govsnmjournals.org |
| Kd | 2.8 | nmol/L | nih.govsnmjournals.org |
| Ki (for MPPF) | 3.3 | nM | researchgate.net |
| Ki (for Serotonin) | 4.7 | nM | researchgate.net |
Preclinical Evaluation of Radiotracer In Vivo Performance
Assessment of Blood-Brain Barrier Permeability
A crucial aspect of any central nervous system (CNS) PET tracer is its ability to cross the blood-brain barrier (BBB). Studies have shown that intravenously injected [18F]MPPF rapidly enters the brain. snmjournals.orgsnmjournals.org However, it has also been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB. benthamscience.comcapes.gov.brjci.org
Modulation of P-gp with cyclosporin (B1163) A resulted in a significant 5- to 10-fold increase in the brain uptake of [18F]MPPF in rats. capes.gov.br This increased uptake is partly due to a rise in ligand delivery, as evidenced by an increase in the area under the curve (AUC) for plasma radioactivity. capes.gov.br Further confirmation of [18F]MPPF as a P-gp substrate comes from studies in mdr1a(-/-) knockout mice, which showed increased brain accumulation of the radiotracer compared to wild-type mice. capes.gov.br
Analysis of Time-Activity Curves in Target and Reference Brain Regions
Following its entry into the brain, [18F]MPPF exhibits a distribution pattern that aligns with the known density of 5-HT1A receptors. snmjournals.orgsnmjournals.orgplos.org Time-activity curves (TACs) demonstrate a rapid uptake in all brain regions, followed by a swift washout from the cerebellum, a region with a negligible density of 5-HT1A receptors, which is therefore often used as a reference region. snmjournals.orgsnmjournals.orgplos.orgsemanticscholar.org
In contrast to the cerebellum, regions rich in 5-HT1A receptors, such as the hippocampus, cingulate cortex, and insular cortex, show a slower clearance of radioactivity. snmjournals.orgsnmjournals.org The highest levels of radioactivity are typically observed in the hippocampus and other areas of the medial temporal cortex. snmjournals.orgnih.gov The tissue-over-cerebellum ratios reach a maximum between 30 and 45 minutes after injection. snmjournals.org For instance, in cats, at 30 minutes post-injection, the hippocampus-to-cerebellum and cortex-to-cerebellum ratios were found to be 5 and 3.8, respectively. nih.gov
Comparative Studies with Alternative 5-HT1A Radiotracers
[18F]MPPF has been compared to other 5-HT1A radiotracers, most notably [carbonyl-11C]WAY-100635. snmjournals.org While both tracers show a distribution consistent with 5-HT1A receptor localization, the binding potentials for [18F]MPPF are reported to be 4 to 6 times lower than those for [carbonyl-11C]WAY-100635. snmjournals.org This suggests a lower in vivo affinity of [18F]MPPF for 5-HT1A receptors compared to [carbonyl-11C]WAY-100635. snmjournals.org
Another fluorinated analog, [18F]FCWAY, has also been compared to [18F]MPPF. plos.orgsnmjournals.org Both radiotracers show similar regional uptake patterns. plos.org However, the binding potentials with [18F]MPPF are generally lower, which is consistent with its weaker affinity for 5-HT1A receptors. snmjournals.org More recently, agonist radiotracers such as [18F]F13640 have been developed. nih.gov Preliminary studies suggest that [18F]F13640 may be more sensitive to endogenous serotonin release than antagonist radiotracers like [18F]MPPF.
Table 2: Comparative Ratios of Radiotracer Uptake
| Radiotracer | Region | Ratio (Target/Cerebellum) | Species | Reference |
|---|---|---|---|---|
| [18F]MPPF | Hippocampus | 5 | Cat | nih.gov |
| [18F]MPPF | Cortex | 3.8 | Cat | nih.gov |
| [18F]mefway | Hippocampus | ~10 | Monkey | snmjournals.org |
Investigating Endogenous Neurotransmitter Modulation of [18F]MPPF Binding
Effects of Experimentally Evoked Serotonin Release on Radioligand Binding
A key area of investigation has been the sensitivity of [18F]MPPF binding to fluctuations in endogenous serotonin levels. Studies have yielded varied results. In rats, pharmacologically induced increases in extracellular serotonin using fenfluramine (B1217885) have been shown to decrease the specific binding of [18F]MPPF in the hippocampus in a dose-dependent manner. snmjournals.orgnih.gov Conversely, a reduction in extracellular serotonin levels, induced by the tryptophan hydroxylase inhibitor p-ethynylphenylalanine (p-EPA), led to a significant enhancement of [18F]MPPF-specific binding in the rat hippocampus. snmjournals.orgsnmjournals.orgsnmjournals.org
However, studies in conscious non-human primates using a fenfluramine challenge did not find significant or consistent effects on [18F]MPPF binding potential, despite substantial increases in extracellular serotonin levels. nih.gov Similarly, studies in humans involving tryptophan depletion did not show a significant effect on [18F]MPPF binding. These discrepancies suggest that the sensitivity of [18F]MPPF to endogenous serotonin may be influenced by species, experimental conditions, and the specific pharmacological challenge used.
Table 3: Summary of Serotonin Modulation Studies on [18F]MPPF Binding
| Species | Challenge | Effect on [18F]MPPF Binding | Brain Region | Reference |
|---|---|---|---|---|
| Rat | Fenfluramine (Serotonin release) | Decrease | Hippocampus | snmjournals.orgnih.gov |
| Rat | p-EPA (Serotonin depletion) | Increase | Hippocampus | snmjournals.orgsnmjournals.orgsnmjournals.org |
| Non-human primate | Fenfluramine (Serotonin release) | No significant change | Cortex, Hippocampus | nih.gov |
| Human | Tryptophan depletion | No significant change | - |
Pharmacological Challenge Studies and Receptor Occupancy Assessment in Animal Models
The preclinical pharmacological characterization of [¹⁸F]MPPF has been extensively investigated through various challenge studies in animal models. These studies are crucial for understanding the in vivo behavior of the radioligand, its sensitivity to endogenous neurotransmitter levels, and its interaction with other pharmacological agents targeting the serotonin 5-HT₁ₐ receptor.
In vivo experiments in rats have demonstrated that [¹⁸F]MPPF binding is sensitive to changes in endogenous serotonin (5-HT) levels. nih.govnih.gov For instance, electrical stimulation of the dorsal raphe nucleus, which increases 5-HT release in the hippocampus, resulted in a significant and reversible decrease in [¹⁸F]MPPF specific binding in the hippocampus of anesthetized rats. The magnitude of this decrease was dependent on the duration of the stimulation, with a 10-minute stimulation causing a 27% reduction, a 20-minute stimulation a 53% reduction, and a 30-minute stimulation a 76% reduction in the specific binding ratio.
Pharmacological challenges with agents that modulate serotonergic transmission have further elucidated the in vivo properties of [¹⁸F]MPPF. The administration of d-fenfluramine, a 5-HT releasing agent, has been shown to decrease [¹⁸F]MPPF binding in a dose-dependent manner in anesthetized rats. nih.gov However, studies in conscious non-human primates did not show significant changes in [¹⁸F]MPPF binding after d-fenfluramine infusion, suggesting potential species or anesthesia-related differences in response. nih.gov
The interaction of [¹⁸F]MPPF with known 5-HT₁ₐ receptor ligands has been a key aspect of its preclinical evaluation. The 5-HT₁ₐ receptor antagonist WAY-100635 has been shown to block the binding of [¹⁸F]MPPF, confirming the specificity of the radioligand for this receptor. jneurosci.orguliege.be Pretreatment with WAY-100635 completely prevented the effects of other drugs on [¹⁸F]MPPF binding, highlighting its utility as a blocking agent in these studies. jneurosci.orgjneurosci.org
Studies involving 5-HT₁ₐ receptor agonists have provided insights into receptor internalization and its effect on [¹⁸F]MPPF binding. Treatment with the 5-HT₁ₐ agonist 8-OH-DPAT led to a significant decrease in [¹⁸F]MPPF binding in the nucleus raphe dorsalis (NRD) of rats. jneurosci.orgjneurosci.org This reduction in binding was associated with an internalization of 5-HT₁ₐ autoreceptors. jneurosci.org Similarly, acute treatment with the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875), which increases synaptic 5-HT levels, also resulted in a reduction of [¹⁸F]MPPF binding in the NRD, an effect that was linked to 5-HT₁ₐ autoreceptor internalization and was preventable by pretreatment with WAY-100635. jneurosci.orgjneurosci.org Interestingly, no significant change in [¹⁸F]MPPF binding was observed in the hippocampus following acute fluoxetine administration. jneurosci.org
The partial 5-HT₁ₐ receptor agonist buspirone (B1668070) has also been used in challenge studies. researchgate.netdrugbank.comnih.gov These studies help to understand how partial agonists modulate receptor availability and how this is reflected in [¹⁸F]MPPF binding.
The following interactive data tables summarize key findings from pharmacological challenge studies with [¹⁸F]MPPF in animal models.
Table 1: Effect of Electrical Stimulation of Dorsal Raphe Nucleus on [¹⁸F]MPPF Specific Binding in Rat Hippocampus
| Stimulation Duration (minutes) | Percentage Decrease in Specific Binding Ratio | Reference |
| 10 | 27% | |
| 20 | 53% | |
| 30 | 76% |
Table 2: Effects of Pharmacological Agents on [¹⁸F]MPPF Binding in Animal Models
| Agent | Animal Model | Brain Region | Effect on [¹⁸F]MPPF Binding | Proposed Mechanism | Reference |
| d-fenfluramine | Anesthetized Rat | - | Dose-dependent decrease | Increased endogenous 5-HT release | nih.gov |
| d-fenfluramine | Conscious Non-human Primate | - | No significant change | - | nih.gov |
| WAY-100635 | Rat | Nucleus Raphe Dorsalis | Blocks binding | Antagonism of 5-HT₁ₐ receptors | jneurosci.orguliege.be |
| 8-OH-DPAT | Rat | Nucleus Raphe Dorsalis | Decrease | Agonist-induced internalization of 5-HT₁ₐ autoreceptors | jneurosci.orgjneurosci.org |
| Fluoxetine (acute) | Rat | Nucleus Raphe Dorsalis | Decrease | Increased synaptic 5-HT leading to 5-HT₁ₐ autoreceptor internalization | jneurosci.orgjneurosci.org |
| Fluoxetine (acute) | Rat | Hippocampus | No significant change | - | jneurosci.org |
Advanced Methodologies and Applications in 18f Mppf Preclinical Imaging Research
Small Animal Positron Emission Tomography (μPET) Techniques
Small animal Positron Emission Tomography (μPET) has become an indispensable tool for in vivo molecular imaging in preclinical research. Utilizing the radiotracer [¹⁸F]MPPF, which selectively binds to serotonin (B10506) 1A (5-HT1A) receptors, μPET allows for the longitudinal study of the serotonergic system in rodent and non-human primate models of various neurological and psychiatric disorders. plos.orgnih.govuzh.ch
Development of Imaging Protocols and Data Acquisition in Rodents and Non-Human Primates
The development of robust imaging protocols is critical for obtaining reliable and reproducible data. In rodents, dynamic PET scans are typically initiated following a bolus injection of [¹⁸F]MPPF. plos.org For instance, in rat studies, an emission scan of 50 minutes may be acquired starting 10 minutes post-injection. nih.gov The data is often collected in list-mode and subsequently reconstructed into multiple time frames to allow for kinetic analysis. nih.gov In canine studies, a 60-minute dynamic PET scan with arterial blood sampling has been used to quantify [¹⁸F]MPPF binding. plos.org
For non-human primates, such as marmosets and other monkey species, imaging protocols often involve dynamic acquisitions lasting up to 90 or 100 minutes. oup.comjneurosci.org These studies may be conducted in both anesthetized and conscious states to investigate the influence of anesthesia on radiotracer binding. oup.com Prior to the PET scan, a transmission scan is typically performed for attenuation correction, and a co-registered MRI is used for anatomical localization of brain regions of interest (ROIs). oup.comoup.com The reconstructed PET images are then used to generate time-activity curves (TACs) for various brain regions. plos.orgoup.com
| Species | Scan Duration | Key Protocol Features |
| Rodents (Rats) | 50-60 minutes | Bolus injection, list-mode acquisition, multiple time-frame reconstruction. plos.orgnih.gov |
| Canines | 60 minutes | Dynamic scan with arterial blood sampling. plos.org |
| Non-Human Primates | 70-100 minutes | Dynamic acquisition, use of anesthesia and conscious states, co-registration with MRI. oup.comjneurosci.org |
Methodologies for Minimizing Confounding Factors in Preclinical Imaging (e.g., anesthesia, stress effects)
A significant challenge in preclinical PET imaging is the potential for confounding factors to influence the results. Anesthetics, for example, can alter physiological parameters and interact with neurotransmitter systems, thereby modifying the binding of radiotracers like [¹⁸F]MPPF. uantwerpen.be Studies in marmosets have shown that isoflurane (B1672236) anesthesia can cause region-specific, non-unidirectional changes in [¹⁸F]MPPF binding potential (BPND) when compared to the conscious state. oup.com Similarly, research in rats has demonstrated that different anesthetics can have varying effects on the uptake of other radiotracers. uantwerpen.be
To mitigate these effects, researchers have developed methodologies for imaging awake animals. uantwerpen.be This can involve habituating the animals to restraint systems to minimize movement during the scan. uantwerpen.be Comparing data from anesthetized and awake states within the same animals is a powerful approach to identify and understand the specific effects of anesthesia. oup.com
Stress is another major confounding factor. Even mild stressors, such as daily transport to the imaging facility, have been shown to cause significant alterations in the hippocampal binding of [¹⁸F]MPPF in rats. researchgate.netresearchgate.net This highlights the critical need to carefully control and report all animal handling and environmental conditions to ensure the reproducibility and validity of preclinical findings. researchgate.net Research has shown that stress induced by transport and restraint can lead to a significant increase in the hippocampal binding potential of [¹⁸F]MPPF in rats, possibly due to changes in 5-HT1A receptor expression. uantwerpen.beresearchgate.net
High-Resolution In Vivo Monitoring Approaches
While μPET provides whole-brain imaging, higher resolution techniques are sometimes required to investigate localized kinetic events within specific brain structures.
Application of Radiosensitive Intracerebral Probes (e.g., β-microprobes) for Localized Kinetic Measurements
Radiosensitive intracerebral probes, such as β-microprobes, offer a high-temporal-resolution alternative to PET for monitoring radiotracer kinetics in small, specific brain regions. snmjournals.orgresearchgate.net These probes are sensitive to the β+ particles emitted by positron-emitting isotopes like fluorine-18 (B77423). in2p3.fr Their limited detection range (a few cubic millimeters) allows for highly localized measurements. in2p3.fr
Studies in anesthetized rats have successfully used β-microprobes to measure the kinetics of [¹⁸F]MPPF binding in the hippocampus and dorsal raphe nucleus. nih.govlilab-ecust.cn This technology has also been adapted for use in mice, demonstrating its feasibility for measuring [¹⁸F]MPPF kinetics in the mouse hippocampus. snmjournals.orgresearchgate.net The high temporal resolution of these probes is particularly advantageous for compartmental modeling of radiotracer kinetics. snmjournals.org This method has been used to demonstrate that a decrease in extracellular serotonin levels leads to an increase in the specific binding of [¹⁸F]MPPF to 5-HT1A receptors in the rat hippocampus. nih.gov
Ex Vivo Autoradiography for Detailed Regional Receptor Mapping
Ex vivo autoradiography provides a high-resolution method for visualizing the detailed regional distribution of radiotracer binding at a microscopic level. In this technique, an animal is administered the radiotracer, and at a specific time point, the brain is removed, sectioned, and exposed to a sensitive film or phosphor imaging plate.
This method has been used to confirm the distribution of [¹⁸F]MPPF binding in the brain, which corresponds to the known density of 5-HT1A receptors. neurosci.cnnih.gov For example, ex vivo autoradiography in mice has shown a heterogeneous distribution of [¹⁸F]MPPF, consistent with the known high concentration of 5-HT1A receptors in areas like the hippocampus. snmjournals.org It is also a valuable tool for comparing the sensitivity of different radiotracers to changes in endogenous neurotransmitter levels. For instance, studies have used this technique to show that the agonist radiotracer [¹⁸F]F13640 is more sensitive to competition with endogenous serotonin than the antagonist [¹⁸F]MPPF. nih.gov
Computational Approaches and Data Modeling in 18f Mppf Research
Simulated Data Generation for Methodological Validation and Performance Assessment
The validation of processing algorithms and the estimation of performance in PET studies often rely on the use of simulated datasets, particularly when the true underlying biological distribution and kinetics (the "ground truth") are difficult to ascertain in real in vivo experiments nih.govresearchgate.net. Simulated data generation provides a controlled environment to assess the accuracy, precision, and robustness of different analytical methods applied to [18F]MPPF PET data.
Databases of simulated dynamic [18F]MPPF PET acquisitions have been created to serve as a gold standard for validating processing algorithms nih.gov. These simulated datasets are designed to be representative of real PET data, allowing researchers to investigate the quantification of activity and ligand-receptor binding under controlled conditions nih.gov. The use of simulations is particularly valuable because traditional methods like Monte Carlo simulators can be time-consuming and complex to use nih.gov.
Incorporation of Inter-Individual Anatomical and Biological Variability in Simulations
To enhance the realism and applicability of simulated [18F]MPPF PET data, methodologies have been developed to incorporate inter-individual anatomical and biological variability nih.govsnmjournals.org. This is crucial because variations in brain size, shape, and regional tracer kinetics exist among individuals and can impact the performance of image processing and quantification algorithms.
Simulated datasets can be based on numerical brain phantoms derived from individual magnetic resonance imaging (MRI) scans, capturing realistic anatomical structures and variations snmjournals.orgtum.de. Different sets of regional time-activity curves (TACs) can be associated with these numeric brains to represent biological variability in tracer uptake and kinetics snmjournals.org. This allows for the simulation of a range of scenarios encountered in clinical or research settings, providing a robust platform for testing analytical methods under conditions that mimic real-world heterogeneity nih.gov.
Simulation of Ligand-Receptor Exchange Kinetics for Algorithm Testing
Simulations are extensively used to test algorithms for quantifying ligand-receptor binding by accurately modeling the underlying kinetic processes. For [18F]MPPF, which binds to 5-HT1A receptors, the emission kinetics in simulations can be analytically generated using compartmental models that describe the exchange of the radioligand between different tissue compartments (e.g., plasma, free, and bound) nih.govtum.de.
These models can be parameterized using values derived from actual [18F]MPPF PET data, ensuring that the simulated kinetics are physiologically plausible researchgate.net. Furthermore, simulations can incorporate more complex scenarios, such as the presence of an endogenous compartment, allowing for the simulation of events like the release of endogenous serotonin (B10506) tum.de. Simulating such events helps in evaluating the detectability of changes in receptor binding due to endogenous neurotransmitter fluctuations, which is critical for studies investigating the impact of physiological or pharmacological challenges on 5-HT1A receptor availability tum.de. Testing algorithms with data that includes simulated displacement by endogenous ligands allows researchers to assess the sensitivity and specificity of their methods for detecting subtle biological changes.
Application of Computational Models for Refined Kinetic Parameter Estimation
Computational models are fundamental for the quantitative analysis of dynamic [18F]MPPF PET data to estimate kinetic parameters that reflect the binding characteristics of the radioligand to 5-HT1A receptors. These parameters provide insights into receptor density, affinity, and the rates of tracer transport and binding.
Commonly applied models include compartmental models, such as the two-tissue compartment model (2-TC) and three-compartment model (3-TC), which describe the movement of the tracer between plasma, a non-displaceable tissue compartment, and a specific binding compartment plos.orgnih.gov. These models require an arterial input function (measurement of tracer concentration in arterial plasma over time) for full kinetic analysis nih.gov.
Alternatively, reference tissue models (RTMs), such as the Simplified Reference Tissue Model (SRTM) and the Logan graphical model, are widely used, particularly when arterial blood sampling is not feasible snmjournals.orgplos.orgnih.gov. These models utilize a brain region considered devoid of specific 5-HT1A binding (e.g., the cerebellum) as a reference to estimate parameters like the non-displaceable binding potential (BPND) or distribution volume (DV) snmjournals.orgnih.gov. BPND is a commonly used outcome measure that is related to the product of the density of available receptors (Bmax) and the affinity of the radioligand (1/Kd) snmjournals.org.
Computational fitting procedures are employed to estimate the parameters of these models by minimizing the difference between the model-predicted TACs and the measured TACs from PET data nih.gov. Advanced modeling techniques, including nonlinear modeling methods, are used to compute parameters like BP values from [18F]MPPF PET data with a tissue reference researchgate.net. The choice of model depends on the specific study design, the availability of an arterial input function, and the desired parameters to be estimated. Studies have shown that the 2-TC model often provides a better fit to [18F]MPPF data compared to the 1-TC model plos.org. Comparisons between different modeling approaches, such as compartmental models with plasma input and reference tissue models, have demonstrated high correlations in the estimated binding parameters, supporting the validity of RTMs when plasma data is unavailable plos.org.
Theoretical Frameworks for Understanding Radioligand Binding Dynamics
The theoretical frameworks underpinning the use of [18F]MPPF in PET studies are based on the principles of radioligand binding kinetics and the compartment modeling approach. These frameworks describe the dynamic interaction of a radiolabeled ligand with its target receptors in vivo.
The binding of [18F]MPPF to 5-HT1A receptors is generally considered reversible, meaning the radioligand binds to the receptor and can also dissociate from it snmjournals.org. The kinetics of this binding and dissociation, along with the rates of tracer delivery from plasma to tissue and transport between free and non-specifically bound compartments, are described by differential equations within compartmental models nih.gov.
Key theoretical concepts include:
Receptor Occupancy: At tracer doses, [18F]MPPF is administered in very small quantities to minimize pharmacological effects and primarily probe the availability of receptors nih.gov. The binding measured reflects the proportion of receptors occupied by the radioligand.
Binding Potential (BP): BP is a widely used concept in quantitative PET and represents the ratio of specifically bound radioligand to that in the free or non-displaceable compartment snmjournals.orgsnmjournals.org. It is theoretically related to the product of receptor density (Bmax) and the radioligand's affinity (1/Kd) snmjournals.org. For [18F]MPPF, BP values are considered a reliable index of local 5-HT1A receptor concentrations snmjournals.org.
Distribution Volume (DV): DV represents the ratio of the total concentration of radioligand in tissue to the concentration of free radioligand in plasma at equilibrium snmjournals.org. It is another important parameter derived from kinetic models.
Theoretical frameworks also address factors that can influence radioligand binding measurements, such as blood flow, plasma protein binding, and the presence of endogenous ligands nih.gov. For [18F]MPPF, its binding may be affected by extracellular serotonin concentrations, which is a key consideration in studies investigating serotonin release researchgate.netresearcher.life. The theoretical understanding of these factors is crucial for accurate model selection, data analysis, and the interpretation of results obtained with [18F]MPPF PET. The development of theoretical frameworks allows for the design of appropriate experimental protocols and the selection of suitable computational models to accurately quantify [18F]MPPF binding and its relationship to 5-HT1A receptor status.
Future Directions and Translational Research Perspectives for 18f Mppf
Integration with Multi-Modal Preclinical Imaging Techniques
Integrating [18F]MPPF PET imaging with other preclinical imaging modalities, such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), offers a more comprehensive understanding of neurological conditions and the effects of interventions. nih.govfrontiersin.org Multimodal imaging allows for the overlay of functional and molecular information from PET with detailed anatomical information from MRI or CT. neurosci.cnnih.gov This co-registration is crucial for accurate localization of radiotracer binding within specific brain structures, which is particularly important in small animal models with limited spatial resolution in standalone PET. frontiersin.org
Studies utilizing multimodal imaging with other tracers, such as [18F]FDG PET/CT and MRI, have demonstrated the power of this approach in preclinical models to assess metabolic and structural changes simultaneously. nih.gov Applying this to [18F]MPPF imaging would enable researchers to correlate 5-HT1A receptor availability with structural alterations or functional changes observed with MRI techniques (like fMRI or structural MRI) or metabolic activity measured by [18F]FDG PET. frontiersin.org This integrated approach can provide richer datasets for characterizing disease progression, evaluating therapeutic responses, and understanding the complex interplay between molecular, functional, and structural changes in the brain.
Impact on Preclinical Drug Discovery and Development Programs
[18F]MPPF PET imaging plays a significant role in preclinical drug discovery and development, particularly for compounds targeting the serotonergic system. PET molecular imaging provides valuable in vivo information about target engagement, pharmacokinetics, and pharmacodynamics, which are critical steps in evaluating new drug candidates. nih.gov
Assessment of Target Engagement for Novel Drug Candidates
Assessing target engagement is a crucial application of [18F]MPPF in preclinical studies. Target engagement refers to the binding of a drug candidate to its intended molecular target in vivo. researchgate.net By competing with [18F]MPPF for binding sites on the 5-HT1A receptor, novel drug candidates can be evaluated for their ability to occupy these receptors in a dose-dependent manner. researchgate.net A decrease in [18F]MPPF binding potential after administration of a drug candidate indicates that the drug is successfully binding to the 5-HT1A receptors. pnas.org This provides direct evidence that the drug reaches the target tissue (the brain, in this case) and interacts with the receptor. This information is vital for selecting promising drug candidates and determining appropriate dosing strategies for further development. researchgate.net
Characterization of Drug Pharmacodynamics in Animal Models
[18F]MPPF PET imaging is also valuable for characterizing the pharmacodynamics of drug candidates in animal models. Pharmacodynamics describes the effects of a drug on the body, including its mechanism of action and the resulting physiological or behavioral changes. scantox.com By measuring changes in 5-HT1A receptor availability with [18F]MPPF PET following drug administration, researchers can infer the drug's impact on the serotonergic system. For example, a drug designed to modulate 5-HT1A receptor activity might lead to observable changes in [18F]MPPF binding that correlate with behavioral outcomes or other physiological markers in animal models of neurological or psychiatric disorders. jneuropsychiatry.org This helps to establish a link between drug exposure, target modulation, and therapeutic effects, providing crucial data for advancing drug candidates towards clinical trials. scantox.com
Elucidating Neurobiological Mechanisms in Preclinical Disease Models
[18F]MPPF PET imaging is a powerful tool for elucidating the neurobiological mechanisms underlying various preclinical disease models, particularly those involving the serotonergic system. By quantifying 5-HT1A receptor binding in specific brain regions, researchers can gain insights into how these receptors are affected by disease processes and how these changes contribute to pathology.
Studies using [18F]MPPF in animal models of depression, for instance, have shown altered 5-HT1A receptor binding in relevant brain areas like the medial prefrontal cortex and anterior cingulate cortex. jneuropsychiatry.orgresearchgate.net These findings contribute to understanding the role of 5-HT1A receptors in mood disorders and the impact of factors like chronic stress on the serotonergic system. jneuropsychiatry.orgnih.gov
Furthermore, [18F]MPPF has been used to investigate changes in 5-HT1A receptor binding in models of epilepsy, revealing altered binding potential in regions like the septum and hippocampus, which may be related to changes in endogenous serotonin (B10506) levels or receptor expression in the context of seizure activity. nih.gov Studies also explore the sensitivity of [18F]MPPF binding to changes in endogenous serotonin levels, which is critical for interpreting results in disease states where neurotransmitter levels may be altered. pnas.orguliege.be
By providing a quantitative measure of 5-HT1A receptor availability in vivo, [18F]MPPF PET facilitates the investigation of the complex neurobiological changes that occur in disease, helping to identify potential biomarkers and therapeutic targets. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
